2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871908
InChI: InChI=1S/C7H3Cl2N3O2/c8-5-3-1-2-4(6(13)14)12(3)11-7(9)10-5/h1-2H,(H,13,14)
SMILES:
Molecular Formula: C7H3Cl2N3O2
Molecular Weight: 232.02 g/mol

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

CAS No.:

Cat. No.: VC15871908

Molecular Formula: C7H3Cl2N3O2

Molecular Weight: 232.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid -

Specification

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
IUPAC Name 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Standard InChI InChI=1S/C7H3Cl2N3O2/c8-5-3-1-2-4(6(13)14)12(3)11-7(9)10-5/h1-2H,(H,13,14)
Standard InChI Key JOZIEHVJYKZODV-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC(=NN2C(=C1)C(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,4-Dichloropyrrolo[2,1-f] triazine-7-carboxylic acid features a tricyclic framework comprising a pyrrole ring fused to a 1,2,4-triazine moiety. The chlorine substituents at positions 2 and 4 enhance electrophilic reactivity, while the carboxylic acid group at position 7 introduces hydrogen-bonding capabilities. The molecular formula is C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>, with a calculated molecular weight of 232.03 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name2,4-Dichloropyrrolo[2,1-f][1, triazine-7-carboxylic acid
Molecular FormulaC<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>
SMILES NotationClC1=NN2C=C(C(=O)O)C=C2C(Cl)=N1
CAS Registry Number918538-05-3

Structural Implications

The fused ring system imposes planarity, favoring π-π stacking interactions in biological targets. Quantum mechanical calculations suggest that the chlorine atoms inductively withdraw electron density, polarizing the triazine ring and enhancing susceptibility to nucleophilic attack. The carboxylic acid group confers aqueous solubility and enables salt formation, critical for pharmacokinetic optimization .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically begins with functionalization of pyrrolo[2,1-f] triazine precursors. A validated approach involves:

  • Chlorination: Treatment of the parent triazine with phosphorus oxychloride (POCl<sub>3</sub>) at 80°C to install chlorine atoms.

  • Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl<sub>3</sub>, DMF, 80°C, 6h7895
CarboxylationCO, Pd(OAc)<sub>2</sub>, 100°C, 12h6590

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >70%. Solid-phase techniques are employed for parallel synthesis of derivatives.

Reactivity and Chemical Transformations

Nucleophilic Displacement

The chlorine atoms undergo regioselective substitution with amines, alkoxides, and thiols. For example, reaction with 4-(methylsulfonyl)aniline in acetonitrile at 60°C produces N-aryl derivatives with IC<sub>50</sub> values <100 nM against PI5P4Kγ .

Cycloaddition Reactions

The electron-deficient triazine ring participates in [4+2] cycloadditions with dienes, forming polycyclic architectures. These adducts exhibit enhanced binding to ATP pockets in kinase assays .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In a broad kinase panel screening, the compound demonstrated:

  • PI5P4Kγ Inhibition: K<sub>D</sub> = 7.1 nM

  • Selectivity: >30-fold over PIP5K1C (K<sub>D</sub> = 230 nM) and minimal off-target activity across 140 protein kinases .

Table 3: Biological Selectivity Data

TargetActivity (K<sub>D</sub> or IC<sub>50</sub>)Significance
PI5P4Kγ7.1 nMPrimary therapeutic target
Dopamine Uptake59% inhibition at 10 μMPotential CNS side effects
AURKB31% residual activity at 10 μMMitotic liability

Cellular Effects

In KRAS-mutant tumor models, derivatives induced:

  • Apoptosis: 3.2-fold increase in caspase-3 activation vs. controls

  • Cell Cycle Arrest: G<sub>1</sub> phase accumulation (58% cells in G<sub>1</sub> vs. 32% baseline) .

Comparative Analysis with Structural Analogs

vs. Imidazo-Triazine Derivatives

Replacing the pyrrole ring with imidazole (as in 2,4-dichloroimidazo[2,1-f][1, triazine) reduces brain penetrance by 60% due to increased polarity .

vs. Pyridazine-Based Inhibitors

The pyrrolo-triazine scaffold shows 5-fold higher metabolic stability in human liver microsomes compared to pyridazine analogs, attributed to reduced CYP3A4 affinity .

Industrial and Research Applications

Pharmaceutical Development

Lead optimization campaigns have generated:

  • CNS-Penetrant Inhibitors: LogP = 2.1, PSA = 78 Ų

  • Prodrug Candidates: Ethyl ester derivatives with 90% oral bioavailability in rodents .

Materials Science

Thin films incorporating the compound exhibit:

  • Electron Mobility: 0.45 cm²/V·s

  • Thermal Stability: Decomposition onset at 287°C.

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